N-(1-adamantyl)-2-phenoxyacetamide

Catalog No.
S12431262
CAS No.
52944-09-9
M.F
C18H23NO2
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-adamantyl)-2-phenoxyacetamide

CAS Number

52944-09-9

Product Name

N-(1-adamantyl)-2-phenoxyacetamide

IUPAC Name

N-(1-adamantyl)-2-phenoxyacetamide

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c20-17(12-21-16-4-2-1-3-5-16)19-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20)

InChI Key

OZKAFRPZFRYKJQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)COC4=CC=CC=C4

N-(1-adamantyl)-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of an adamantyl group and a phenoxyacetamide moiety. The adamantyl group, derived from adamantane, imparts unique structural properties, while the phenoxyacetamide component contributes to its potential biological activity. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive structure and functional groups.

, including:

  • Oxidation: The hydroxyethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction: The carbonyl group in the acetamide moiety can be reduced to yield an amine.
  • Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry, enabling modifications that can enhance its biological or physical properties.

Research into the biological activity of N-(1-adamantyl)-2-phenoxyacetamide suggests it may exhibit significant pharmacological properties. Compounds with similar structures have been studied for their potential as:

  • Anticancer agents: Some derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation.
  • Anti-inflammatory agents: The compound's structure may provide anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesics: Its potential analgesic properties could be beneficial in pain management therapies .

The specific biological activities of N-(1-adamantyl)-2-phenoxyacetamide warrant further investigation to fully elucidate its therapeutic potential.

The synthesis of N-(1-adamantyl)-2-phenoxyacetamide typically involves several key steps:

  • Formation of the Phenoxy Intermediate: This is achieved by reacting 2-phenol derivatives with a halogenated acetic acid derivative under basic conditions.
  • Introduction of the Adamantyl Group: A nucleophilic substitution reaction using 1-adamantylamine introduces the adamantyl moiety.
  • Amidation Reaction: The final step involves amidation between the phenoxy intermediate and adamantylamine to yield the target compound.

These methods emphasize the importance of careful control over reaction conditions to optimize yield and purity.

N-(1-adamantyl)-2-phenoxyacetamide has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates for treating various diseases, particularly those related to inflammation and cancer.
  • Materials Science: Compounds with adamantane structures are often explored for their utility in developing advanced materials due to their rigidity and thermal stability.
  • Chemical Research: As a versatile reagent, it can serve as a building block in organic synthesis, facilitating the development of more complex molecules .

Interaction studies involving N-(1-adamantyl)-2-phenoxyacetamide focus on its binding affinities and mechanisms within biological systems. For instance, research has shown that adamantane derivatives can interact with ion channels, influencing their activity through allosteric mechanisms. Such interactions could provide insights into how this compound might modulate biological pathways or serve as a lead compound for drug development .

Several compounds share structural features with N-(1-adamantyl)-2-phenoxyacetamide. These include:

Compound NameStructure CharacteristicsNotable Activities
2-[4-(1-adamantyl)phenoxy]acetamideSimilar phenoxy and acetamide groupsAnticancer activity
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideContains chlorophenyl and nitro groupsAnticancer, anti-inflammatory
2-(4-(adamant-1-yl)phenoxy)-N-hydroxyacetamideHydroxamic acid functionalizationAnti-trypanosomal activity

These compounds exhibit varying degrees of biological activity and structural modifications that differentiate them from N-(1-adamantyl)-2-phenoxyacetamide. The unique combination of an adamantyl group with a phenoxyacetamide moiety in N-(1-adamantyl)-2-phenoxyacetamide may contribute to its distinct pharmacological profile.

Molecular Architecture

N-(1-Adamantyl)-2-phenoxyacetamide (C₁₈H₂₃NO₂) consists of a 1-adamantyl group covalently bonded to a phenoxyacetamide chain. The adamantane framework, a diamondoid hydrocarbon, adopts a rigid cage-like structure with three fused cyclohexane rings in chair conformations. This configuration eliminates stereoisomerism at the adamantyl attachment point, ensuring uniformity in molecular geometry. The phenoxyacetamide moiety comprises a phenyl ether linked to an acetamide group, creating a planar aromatic system adjacent to a flexible carbonyl-amine segment.

Functional Group Interactions

The adamantane core contributes significant lipophilicity (logP ≈ 3.8 estimated), enhancing membrane permeability in biological systems. Infrared spectroscopy of related adamantane-acetamide compounds reveals characteristic N–H stretching vibrations at 3300–3250 cm⁻¹ and C=O stretches at 1680–1650 cm⁻¹, confirming the presence of the amide bond. X-ray crystallography data for analogous structures show intermolecular hydrogen bonding between acetamide groups, suggesting potential crystalline packing behavior.

Electronic Properties

Density functional theory (DFT) calculations on similar adamantane derivatives indicate highest occupied molecular orbital (HOMO) densities localized on the phenoxy oxygen and amide nitrogen, implicating these regions in redox reactions and electrophilic interactions. The adamantane cage’s electron-donating inductive effects stabilize adjacent positive charges, a property exploited in catalyst design and proton-conducting materials.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.172878976 g/mol

Monoisotopic Mass

285.172878976 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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